molecular formula C26H26N6O3 B3014482 6-(3,4-Dimethoxyphenyl)-3-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]imidazo[2,1-b][1,3]thiazole CAS No. 1215397-85-5

6-(3,4-Dimethoxyphenyl)-3-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]imidazo[2,1-b][1,3]thiazole

Cat. No.: B3014482
CAS No.: 1215397-85-5
M. Wt: 470.533
InChI Key: ZJNOZSAZBBTJJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,4-Dimethoxyphenyl)-3-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]imidazo[2,1-b][1,3]thiazole is a useful research compound. Its molecular formula is C26H26N6O3 and its molecular weight is 470.533. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

The chemical compound 6-(3,4-Dimethoxyphenyl)-3-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]imidazo[2,1-b][1,3]thiazole is part of a broader category of compounds with potential biological activities. Although the specific compound was not directly found in the searched literature, related compounds within its chemical class have demonstrated various biological activities. For instance, compounds with the imidazo[1,2-a]pyridine and imidazo[2,1-b]thiazole cores have been synthesized and evaluated for their potential as antiulcer agents, showing cytoprotective properties in ethanol and HCl-induced ulcer models but lacking significant antisecretory activity (Starrett et al., 1989). Furthermore, alkoxyphthalimide derivatives of 3-(4-substituted phenyl)-6,6-diphenyl-3,3a-dihydro-2H-imidazo[2,1-b]pyrazolo[3,4-d][1,3]thiazol-7(6H)-ones have been synthesized and screened for antimicrobial activity, aiming to explore their use as chemotherapeutic agents (Dangi et al., 2011).

Antibacterial and Antimicrobial Evaluation

Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and assessed for their suitability as antibacterial agents. This highlights the chemical versatility and potential biomedical applications of compounds within this class for addressing bacterial infections (Azab et al., 2013).

Anti-HIV Activity

Research into benzo[4,5]imidazo[2,1-b]pyrimido[5,4-f][1,3,4]thiadiazepines, a closely related chemical class, has led to the discovery of compounds with anti-HIV activity. The synthesis of these compounds underscores the importance of structural modifications to enhance biological activity and target specificity (Brukštus et al., 2000).

Insecticidal Assessment

The exploration of novel heterocycles incorporating a thiadiazole moiety against agricultural pests, such as the cotton leafworm, highlights the potential agrochemical applications of compounds with this structural motif. Such studies are crucial for the development of new, more effective insecticides (Fadda et al., 2017).

Properties

IUPAC Name

2-(5,8-dimethyl-7,12-dioxo-3-phenyl-1,5,8,10,11-pentazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N6O3/c1-15-11-16(2)21(17(3)12-15)27-20(33)14-31-26(35)32-22-19(18-9-7-6-8-10-18)13-29(4)23(22)24(34)30(5)25(32)28-31/h6-13H,14H2,1-5H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNOZSAZBBTJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)N3C4=C(C(=O)N(C3=N2)C)N(C=C4C5=CC=CC=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.